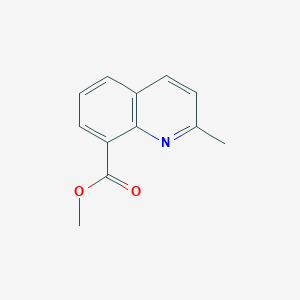

Methyl 2-methylquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 2-methylquinoline-8-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-6-7-9-4-3-5-10(11(9)13-8)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

ANKNBGKIKOCSFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)OC)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-methylquinoline-8-carboxylate has been studied for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related quinoline compounds showed IC50 values ranging from 0.03 to 4.74 µM against human cancer cell lines, indicating potent activity compared to standard treatments like gefitinib .

Compound Cell Line IC50 (µM) Mechanism of Action This compound H-460 <0.5 Induces apoptosis via caspase activation Other Quinoline Derivatives HT-29 <5 Cell cycle arrest at G2/M phase -

Antimicrobial Properties : The compound has shown effective inhibition against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL

Enzyme Interaction Studies

The compound interacts with enzymes such as cytochrome P450, which plays a critical role in drug metabolism. Studies have shown that it can either inhibit or activate enzymatic activity, impacting drug efficacy.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its reactive carboxylate functional group. Its derivatives are also being explored for use in organic synthesis as building blocks for more complex molecules .

Case Study 1: Anticancer Activity Evaluation

A study published in Organic & Biomolecular Chemistry evaluated various quinoline derivatives for their anticancer properties. This compound was found to be particularly effective against lung cancer cells (H-460), with significant apoptosis induction observed through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In vitro studies highlighted the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial DNA synthesis pathways, making it a candidate for further development as an antimicrobial agent.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield 2-methylquinoline-8-carboxylic acid.

Key Data:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis (reflux) | KOH in 80% ethanol | 2-Methylquinoline-8-carboxylic acid | 82–95% | |

| Acidic hydrolysis | HCl (pH 4–5) | Same as above | N/R |

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

-

The carboxylic acid derivative exhibits enhanced solubility in polar solvents compared to the ester .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic substitution reactions, enabling functional group interconversion.

Example:

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS, with regioselectivity influenced by substituents:

-

Nitration : Nitration occurs at position 5 or 7 due to the electron-withdrawing carboxylate group .

-

Sulfonation : Directed to the same positions under mild conditions (H₂SO₄, 50°C) .

Experimental Insight:

-

The methyl group at position 2 mildly activates the adjacent ring positions but is less influential than the carboxylate group .

Oxidation Reactions

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions:

Pathway:

text2-Methyl → 2-COOH using KMnO₄/H₂SO₄ or CrO₃/AcOH

-

Yields depend on reaction time and temperature, with optimal results at 80–100°C.

Metal Chelation and Coordination Chemistry

The carboxylate and quinoline nitrogen act as bidentate ligands for metal ions (e.g., Cu²⁺, Zn²⁺):

Example:

textMethyl 2-methylquinoline-8-carboxylate + Cu(OAc)₂ → [Cu(L)₂] complex

Cross-Coupling Reactions

The quinoline skeleton participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Case Study:

Reduction of the Quinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline derivative:

textQuinoline → 1,2,3,4-Tetrahydroquinoline

-

The ester group remains intact under mild hydrogenation conditions.

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition at the carboxylate-adjacent double bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the quinoline ring significantly impact physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on structural similarity to CAS 82967-38-2 .

Physicochemical Properties

- Lipophilicity: The 2-methyl group in this compound increases logP compared to the parent Methyl quinoline-8-carboxylate (estimated logP ~2.33 vs. ~1.89) .

- Solubility: Hydroxyl or nitro groups (e.g., Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) enhance aqueous solubility but reduce membrane permeability .

- Acidity/Basicity: Quinoline’s inherent basicity (pKa ~4.9) is modulated by electron-withdrawing groups (e.g., nitro in lowers basicity) or electron-donating groups (e.g., methyl in increases basicity).

Preparation Methods

Substrate Selection and Catalysis

A modified Friedländer protocol employs methyl anthranilate (2-aminobenzoic acid methyl ester) and methyl acetoacetate under calcium triflate catalysis (10 mol%) in solvent-free conditions. The calcium ion coordinates with the β-keto ester, facilitating enolate formation and subsequent cyclization. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 120°C | 92 | |

| Catalyst Loading | 10 mol% Ca(OTf)₂ | 92 | |

| Reaction Time | 6 hours | 92 |

This method achieves regioselective formation of the 2-methyl group via the acetoacetate moiety, while the ester at position 8 originates from methyl anthranilate.

Mechanistic Insights

The reaction proceeds through:

-

Enolate Formation : Ca²⁺ stabilizes the enolate of methyl acetoacetate, enhancing nucleophilicity.

-

Condensation : Nucleophilic attack on the electrophilic carbonyl of methyl anthranilate forms a Schiff base.

-

Cyclization and Aromatization : Intramolecular aldol condensation followed by dehydration yields the quinoline core.

Doebner-Miller Reaction Followed by Esterification

The Doebner-Miller reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for 8-carboxylate derivatives.

Two-Phase Synthesis of 2-Methyl-8-Quinolinecarboxylic Acid

A study utilizing anthranilic acid and crotonaldehyde in a biphasic system (water/chlorobenzene) with phase-transfer catalysis (5 mol% tetrabutylammonium bromide) achieved 78% yield of 2-methyl-8-quinolinecarboxylic acid. Subsequent esterification with methanol and sulfuric acid (2 h reflux) converts the acid to the methyl ester:

Key Data :

Bromination-Carbonylation Sequence

Functionalization of preformed 2-methylquinoline intermediates offers an alternative route.

Synthesis of 2-Methyl-8-Bromoquinoline

A patent describes the preparation of 2-methyl-8-bromoquinoline via cyclization of o-bromoaniline and crotonaldehyde in chlorobenzene using nitrobenzene as an oxidant:

Conditions :

Palladium-Catalyzed Carbonylation

The bromine substituent at position 8 is replaced via palladium-catalyzed carbonylation:

Optimized Parameters :

Esterification as described in Section 2.1 completes the synthesis.

Direct Cyclization of Ester-Functionalized Precursors

Cyclohexane-1,2-Dione Derivatives

A Glasgow thesis outlines the synthesis of methylquinoline derivatives via cyclohexane-1,2-dione intermediates. Reacting 4-methylcyclohexane-1,2-dione with methyl 2-aminobenzoate under acidic conditions induces cyclization:

Characterization Data :

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methylquinoline-8-carboxylate, and how can researchers address common impurities?

- Methodology : Start with palladium-catalyzed C–H functionalization (e.g., using a directing group to introduce the methyl ester at the 8-position) . Common impurities may arise from incomplete cyclization or competing side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is advised. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use - and -NMR to confirm substituent positions and ester functionality. For structural ambiguity, single-crystal X-ray diffraction (employing SHELX programs for refinement) is critical . IR spectroscopy can validate the carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How should researchers handle stability and reactivity challenges during storage or reactions?

- Methodology : Store the compound in a desiccator at 4°C to prevent hydrolysis of the ester group. Avoid exposure to strong acids/bases (risk of ester cleavage) and oxidizing agents. For reactions, inert atmospheres (N/Ar) and anhydrous solvents (e.g., DMF, THF) are recommended .

Advanced Research Questions

Q. How can directing groups be designed to achieve regioselective C–H functionalization of the quinoline core?

- Methodology : Install temporary directing groups (e.g., amides, pyridines) at strategic positions to control palladium coordination. For example, an acetamido group at the 2-position can direct functionalization to the 8-carboxylate site. Computational modeling (DFT) predicts binding affinity and regioselectivity .

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Optimize crystal growth via slow evaporation (e.g., dichloromethane/hexane). Use SHELXL for refinement, especially for disordered regions. Twinning or high-resolution data (<1.0 Å) may require SHELXE for phase correction .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodology : Perform DFT calculations (Gaussian or ORCA) to map transition states for ester hydrolysis or C–H activation. Molecular dynamics simulations (AMBER) assess solvent effects. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodology : Replicate experiments under strictly controlled conditions (solvent purity, temperature gradients). Cross-validate NMR assignments using 2D techniques (COSY, HSQC). Publish raw data (e.g., crystallographic .cif files) in supplementary materials for transparency .

Q. What experimental designs are optimal for probing the mechanism of ester group participation in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.